Gidazepam

Catalog No.
S528874
CAS No.
129186-29-4
M.F
C17H15BrN4O2
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gidazepam

CAS Number

129186-29-4

Product Name

Gidazepam

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(1-hydrazinocarbonyl)-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine-2-one, gidazepam

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN

The exact mass of the compound Gidazepam is 386.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gidazepam (CAS 129186-29-4) is an atypical 1,4-benzodiazepine derivative primarily utilized as an analytical reference standard, a prodrug pharmacokinetic model, and a pharmacological tool for receptor binding studies. Unlike classical benzodiazepines, gidazepam functions predominantly as a prodrug, undergoing hepatic N-desalkylation to form its highly active metabolite, desalkylgidazepam (bromonordiazepam) [1]. In procurement and laboratory contexts, gidazepam is valued for its unique dual-receptor interaction profile—exhibiting low direct affinity for the central GABA-A receptor but significant binding to the 18 kDa translocator protein (TSPO)[1]. Furthermore, its specific metabolic profile and the extended elimination half-life of its active metabolite make it a critical baseline compound for sustained-release formulation research and forensic toxicology differentiation [2].

Generic substitution of gidazepam with classical benzodiazepines (such as diazepam or phenazepam) or even its own active metabolite (desalkylgidazepam) fundamentally compromises experimental integrity and analytical workflows. Substituting with diazepam fails in prodrug pharmacokinetic modeling because diazepam acts directly on the GABA-A receptor with high affinity, whereas intact gidazepam requires metabolic conversion to exert its primary central effects. More critically, substituting gidazepam with desalkylgidazepam in neuropharmacological assays eliminates TSPO-mediated activity, as the metabolite lacks the translocator protein binding affinity present in the parent compound [1]. For forensic and clinical toxicology laboratories, utilizing generic benzodiazepine standards prevents the identification of parent-specific consumption markers (e.g., gidazepam-N-glucuronide), making the exact procurement of high-purity gidazepam mandatory for differentiating primary ingestion from secondary metabolite exposure [1].

Direct GABA-A Receptor Affinity and Prodrug Validation

Gidazepam demonstrates a deliberately weak direct interaction with the central GABA-A receptor complex compared to benchmark benzodiazepines, validating its utility as a delayed-onset prodrug model. In competitive binding assays displacing a specific ligand, intact gidazepam exhibits an inhibition constant (Ki) of 2,200 ± 50 nM . In contrast, standard comparators like diazepam and phenazepam, as well as gidazepam's active metabolite desalkylgidazepam, exhibit binding affinities in the low nanomolar range [1].

Evidence DimensionGABA-A Receptor Inhibition Constant (Ki)
Target Compound DataKi = 2,200 ± 50 nM
Comparator Or BaselineDiazepam / Phenazepam (Low nanomolar Ki range)
Quantified DifferenceOrders of magnitude lower direct affinity for the parent compound
ConditionsIn vitro competitive binding assay displacing specific benzodiazepine ligands

Procuring gidazepam is essential for researchers requiring a true prodrug model where premature, direct receptor activation must be minimized prior to hepatic conversion.

Divergent TSPO (Translocator Protein) Binding Profile

A critical differentiator for gidazepam is its specific binding affinity to the 18 kDa translocator protein (TSPO), a target involved in mitochondrial neurosteroidogenesis and neuroinflammation. In silico and in vitro modeling confirms that intact gidazepam and its 3-hydroxy metabolites possess significant TSPO binding affinity [1]. Conversely, its primary active metabolite, desalkylgidazepam, completely fails to bind to the TSPO receptor [1].

Evidence DimensionTSPO (18 kDa Translocator Protein) Binding Affinity
Target Compound DataPositive / High binding affinity
Comparator Or BaselineDesalkylgidazepam (No binding affinity)
Quantified DifferenceAbsolute qualitative divergence in receptor targeting
ConditionsIn silico and molecular docking models for TSPO interaction

This divergence makes gidazepam the mandatory choice for neuropharmacology studies targeting TSPO-mediated pathways without interference from the primary GABAergic metabolite.

Forensic Marker Specificity for Analytical Differentiation

In forensic and clinical toxicology, differentiating the ingestion of gidazepam from the illicit use of its metabolite requires specific analytical standards. Human hepatocyte incubation and LC-HRMS analysis reveal that gidazepam metabolism yields unique blood markers, specifically gidazepam-N-glucuronide and N-acetyl gidazepam [1]. Desalkylgidazepam metabolism, however, proceeds via hydroxylation and subsequent O-glucuronidation, completely lacking these N-linked markers [1].

Evidence DimensionUnique Metabolic Blood Markers
Target Compound DataYields gidazepam-N-glucuronide and N-acetyl gidazepam
Comparator Or BaselineDesalkylgidazepam (Yields hydroxylated and O-glucuronidation products only)
Quantified DifferencePresence of distinct N-linked biotransformation products
ConditionsHuman hepatocyte incubation analyzed via LC-HRMS

Toxicology labs must procure the exact gidazepam standard to calibrate LC-MS equipment for these specific markers, ensuring accurate legal and clinical differentiation of drug consumption.

Extended Pharmacokinetic Elimination Profile

Gidazepam is highly valued in formulation and pharmacokinetic research due to the extreme metabolic stability of its active conversion product. While classical benzodiazepines like diazepam have variable but generally shorter active durations in standard models, the administration of gidazepam results in the formation of desalkylgidazepam, which exhibits an exceptionally long elimination half-life exceeding 80 hours [1].

Evidence DimensionActive Metabolite Elimination Half-Life
Target Compound DataExtended half-life (>80 hours via desalkylgidazepam)
Comparator Or BaselineStandard short-to-intermediate acting benzodiazepines (typically <24-40 hours)
Quantified DifferenceSignificantly extended systemic presence
ConditionsIn vivo pharmacokinetic tracking

This extended half-life profile drives the procurement of gidazepam as a baseline compound for developing once-daily or sustained-release neuroactive drug delivery systems.

Forensic and Clinical Toxicology Reference Standards

Directly following from its unique N-glucuronidation metabolic pathway, gidazepam is required as a primary analytical standard in LC-MS/GC-MS workflows to differentiate parent drug consumption from isolated desalkylgidazepam exposure [1].

Preclinical Models for TSPO-Mediated Neuroprotection

Because intact gidazepam binds to the TSPO receptor while its main metabolite does not, it is specifically procured for in vitro and in vivo studies investigating mitochondrial neurosteroidogenesis and neuroinflammation [1].

Prodrug Pharmacokinetics and Sustained-Release Formulation

Utilizing its extremely low direct GABA-A affinity (Ki = 2,200 nM) and the >80-hour half-life of its metabolite, formulation scientists use gidazepam as a benchmark compound for developing delayed-onset, long-acting oral delivery systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.03784 Da

Monoisotopic Mass

386.03784 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMJ87I93Y9

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

129186-29-4

Wikipedia

Gidazepam

Dates

Last modified: 07-15-2023
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12: Zhuk OV, Zinkovski VG, Golovenko NY, Stankevich EA, Totrova MY. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites. Exp Toxicol Pathol. 1999 Jul;51(4-5):451-4. PubMed PMID: 10445415.
13: Karaseva TL, Belikova MV, Pavlovskiĭ VI, Andronati KS, Kabanova TA. [In vitro effect of 1,2-dihydro-3H-1,4-benzodiazepine-2-one derivatives on the platelet aggregation and lipid peroxidation in rats]. Ukr Biokhim Zh (1978). 1998 Sep-Oct;70(5):81-5. Russian. PubMed PMID: 10445265.
14: Morozov IS, Barchukov VG, Riabichenko VV, Neznamov GG, Zhirnov EN. [The effect of gidazepam on the activity of the sympatho-adrenal system in operators working under the usual and complicated conditions]. Eksp Klin Farmakol. 1998 Sep-Oct;61(5):6-9. Russian. PubMed PMID: 9854622.
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